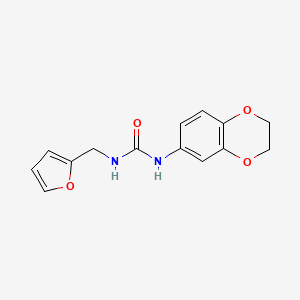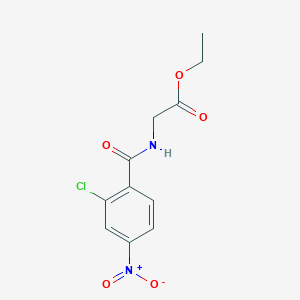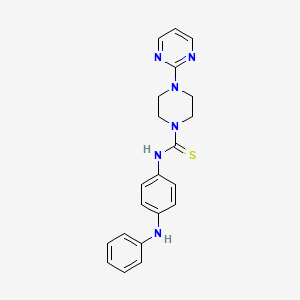![molecular formula C13H24N2O3 B4656631 ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate](/img/structure/B4656631.png)
ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate
説明
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate, also known as MCC-950, is a small molecule inhibitor that targets the NLRP3 inflammasome. The NLRP3 inflammasome is a protein complex that plays a crucial role in the innate immune system, specifically in the regulation of inflammation. MCC-950 has shown promise as a potential therapeutic agent for a variety of inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
作用機序
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate targets the NLRP3 inflammasome, a protein complex that plays a key role in the regulation of inflammation. The NLRP3 inflammasome is activated in response to a variety of danger signals, including pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs). Once activated, the NLRP3 inflammasome triggers the production of inflammatory cytokines, which contribute to the development of inflammatory diseases.
This compound works by inhibiting the activation of the NLRP3 inflammasome, thereby reducing the production of inflammatory cytokines. Specifically, this compound targets the NLRP3 inflammasome at the level of the NLRP3 protein, preventing its oligomerization and activation.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in preclinical models of inflammatory diseases. These effects include:
- Reduction in the production of inflammatory cytokines, such as IL-1beta and IL-18
- Reduction in the accumulation of amyloid-beta plaques in the brain
- Improvement in cognitive function
- Reduction in joint swelling and pain
- Reduction in inflammation in the central nervous system
実験室実験の利点と制限
One of the main advantages of ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate for lab experiments is its specificity for the NLRP3 inflammasome. This allows researchers to study the role of the NLRP3 inflammasome in various inflammatory diseases, without the confounding effects of other inflammatory pathways.
However, one limitation of this compound is its potential off-target effects. While this compound is highly specific for the NLRP3 inflammasome, it has been shown to interact with other proteins in vitro, raising the possibility of off-target effects in vivo.
将来の方向性
There are several future directions for research on ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate. These include:
- Development of more potent and selective NLRP3 inflammasome inhibitors
- Investigation of the role of the NLRP3 inflammasome in other inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease
- Investigation of the role of the NLRP3 inflammasome in aging and age-related diseases
- Development of this compound as a therapeutic agent for human inflammatory diseases, including gout, Alzheimer's disease, and multiple sclerosis.
科学的研究の応用
Ethyl N-{[(4-methylcyclohexyl)amino]carbonyl}-beta-alaninate has been extensively studied in preclinical models of inflammatory diseases, and has shown promising results in reducing inflammation and improving disease outcomes. In a mouse model of gout, this compound was found to reduce the production of inflammatory cytokines and improve joint swelling and pain. In a mouse model of Alzheimer's disease, this compound was found to reduce the accumulation of amyloid-beta plaques and improve cognitive function. In a mouse model of multiple sclerosis, this compound was found to reduce inflammation and improve disease outcomes.
特性
IUPAC Name |
ethyl 3-[(4-methylcyclohexyl)carbamoylamino]propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O3/c1-3-18-12(16)8-9-14-13(17)15-11-6-4-10(2)5-7-11/h10-11H,3-9H2,1-2H3,(H2,14,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVSSSLUCSTIL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCNC(=O)NC1CCC(CC1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-{2-cyano-3-[(3-ethoxyphenyl)amino]-3-oxo-1-propen-1-yl}benzoic acid](/img/structure/B4656549.png)
![2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-propyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B4656563.png)
![3-({[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4656564.png)
![2-({5-[4-(acetylamino)phenyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-cyclohexylacetamide](/img/structure/B4656568.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3,4-dihydro-2(1H)-isoquinolinecarbothioamide](/img/structure/B4656575.png)
![4-nitro-N-[2-(phenylthio)ethyl]benzenesulfonamide](/img/structure/B4656590.png)


![1-[(5-ethyl-3-thienyl)carbonyl]-4-methylpiperazine](/img/structure/B4656639.png)

![N-{3-[(cyclopentylamino)carbonyl]-4,5-dimethyl-2-thienyl}-3-ethyl-5-methyl-4-isoxazolecarboxamide](/img/structure/B4656653.png)

![2-(3-bromo-4-hydroxy-5-methoxybenzylidene)-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4656667.png)
![1-(4-fluorophenyl)-5-[(mesityloxy)methyl]-1H-tetrazole](/img/structure/B4656671.png)